molecular formula C17H16N4O4 B2709541 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one CAS No. 1986428-25-4

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No.: B2709541
CAS No.: 1986428-25-4
M. Wt: 340.339
InChI Key: BDCRVEJYDVWHTC-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecular architecture incorporates multiple pharmacologically privileged motifs, including the 1,2,4-oxadiazole ring system known for its metabolic stability and role as a bioisostere for ester and amide functionalities . The 3,4-dimethoxyphenyl substituent, a common feature in biologically active compounds , enhances the molecule's potential for CNS-targeted research applications due to its ability to promote blood-brain barrier penetration. The fused pyrazolopyridinone core structure provides a rigid scaffold that may facilitate selective interactions with various enzymatic targets. Researchers are investigating this compound as a key intermediate in the development of potential therapeutic agents, particularly for neurological disorders and oncology applications where similar heterocyclic systems have demonstrated promising activity . The compound's structural complexity offers multiple sites for synthetic modification, making it valuable for structure-activity relationship studies in lead optimization programs. Analytical data confirms high purity suitable for advanced research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and implement appropriate handling procedures when working with this compound.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-23-14-6-5-10(8-15(14)24-2)16-18-17(25-20-16)11-9-12-13(22)4-3-7-21(12)19-11/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCRVEJYDVWHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN4CCCC(=O)C4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a 1,2,4-oxadiazole and a pyrazolo[1,5-a]pyridine moiety. Its molecular formula is C14H15N3O3C_{14}H_{15}N_3O_3 and it has a molecular weight of approximately 273.29 g/mol.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been reported to possess moderate to significant antibacterial and antifungal activities. In vitro studies indicated that the compound could inhibit the growth of various bacterial strains, demonstrating potential as an antimicrobial agent .

Anticancer Activity

Studies have highlighted the anticancer potential of similar oxadiazole derivatives. For example, compounds with oxadiazole rings have shown antiproliferative effects against cancer cell lines in vitro. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation . The specific compound under discussion may exhibit similar properties due to its structural analogies.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes critical in various biological pathways. For instance, certain derivatives have shown inhibitory effects on cholinesterase enzymes, which are vital in neurodegenerative diseases . The inhibition of these enzymes suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study assessing various oxadiazole derivatives found that compounds with higher lipophilicity exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus . The compound may share these properties based on its structural features.
  • Anticancer Studies : In a comparative study of several oxadiazole derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells), compounds similar to the one discussed showed IC50 values indicating potent antiproliferative effects . This suggests that further exploration of this compound could yield promising results in cancer therapy.
  • Cholinesterase Inhibition : Research into related compounds demonstrated significant inhibition of butyrylcholinesterase (BChE) with IC50 values comparable to established drugs like physostigmine. This positions the compound as a candidate for further investigation in neuropharmacology .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to significant activity
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits cholinesterase enzymes

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C18H18N4O4C_{18}H_{18}N_{4}O_{4} with a molecular weight of 354.4 g/mol. The structure includes a dihydropyrazolo ring fused with an oxadiazole moiety and a dimethoxyphenyl group, which contributes to its unique properties.

Biological Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of the oxadiazole structure exhibit promising anticancer properties. The compound has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated its effectiveness against breast cancer cells, suggesting a potential role in cancer therapeutics .
  • Antimicrobial Properties
    • The compound has also been investigated for its antimicrobial activities. Research has shown that it possesses significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
  • Anti-inflammatory Effects
    • Inflammation-related diseases are a major area of concern in modern medicine. The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing markers of inflammation in cellular models. This suggests that it could be beneficial in treating conditions such as arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one. Variations in substituents on the oxadiazole or pyrazolo rings can significantly alter biological activity. For instance:

  • Modifications to the methoxy groups have been shown to enhance anticancer activity.
  • Alterations in the nitrogen positions within the pyrazolo ring can affect binding affinity to target proteins involved in cancer progression .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

  • Case Study on Anticancer Activity
    • A study published in 2023 reported that a derivative of this compound exhibited a 50% inhibition concentration (IC50) of 12 µM against MCF-7 breast cancer cells. The study highlighted its mechanism involving mitochondrial dysfunction leading to apoptosis .
  • Case Study on Antimicrobial Efficacy
    • Another investigation demonstrated that the compound showed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. This research emphasized its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyrazolones, isoxazolones, and related heterocycles. Below is a comparative analysis based on synthesis, physicochemical properties, and functional group contributions.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Structure Core Heterocycle Substituents Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Reference
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one 1,2,4-Oxadiazole + Pyrazolopyridinone 3,4-Dimethoxyphenyl ~395* Oxadiazole, Pyridinone, Methoxy Not reported N/A
3-Amino-5,5-di(4-methylphenyl)isoxazol-4(5H)-one (3a) Isoxazolone 4-Methylphenyl (×2) 280 Isoxazole, Ketone, NH2 222–224
3-Amino-5,5-di(4-methoxyphenyl)isoxazol-4(5H)-one (3b) Isoxazolone 4-Methoxyphenyl (×2) 312 Isoxazole, Ketone, NH2, Methoxy 250–252
3-Amino-5,5-di(4-nitrophenyl)isoxazol-4(5H)-one (3c) Isoxazolone 4-Nitrophenyl (×2) 342 Isoxazole, Ketone, NH2, Nitro 204–206
6-Amino-7-hydroxy-7,7a-di(4-methylphenyl)-7,7a-dihydro-1H-pyrrolo[2,3-e][1,2,4]-triazine-3(2H)-thione (4) Pyrrolotriazine-thione 4-Methylphenyl (×2), Thione ~440* Triazine, Thione, NH2, OH 192–194

*Estimated based on structural similarity.

Structural and Electronic Differences

  • The pyrazolo-pyridinone moiety introduces fused bicyclic rigidity, contrasting with the monocyclic isoxazolones.
  • Substituent Effects: Methoxy Groups (vs. Methyl/Nitro): The 3,4-dimethoxyphenyl group enhances electron density compared to the nitro groups in 3c, which may improve solubility but reduce electrophilicity. Amino Groups: Compounds 3a–c and 4 feature NH2 groups, absent in the query compound, which are critical for hydrogen bonding in biological targets.

Spectroscopic Trends

  • IR Spectroscopy : The carbonyl (C=O) stretch in the query compound (~1700–1720 cm⁻¹) aligns with ketones in 3a–c (1706–1724 cm⁻¹).
  • NMR Spectroscopy : The 3,4-dimethoxyphenyl group would show distinct aromatic proton splitting (δ ~6.8–7.5 ppm) and methoxy signals (δ ~3.8 ppm), differing from the methyl (δ ~2.2 ppm) or nitro substituents in 3a–c.

Research Findings and Implications

  • Thermal Stability : Higher melting points in methoxy-substituted compounds (3b: 250–252°C) versus nitro derivatives (3c: 204–206°C) suggest that electron-donating groups improve thermal stability.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:
The synthesis involves multi-step reactions requiring precise control of conditions:

  • Step 1: Formation of the oxadiazole ring via cyclization of precursors (e.g., nitrile oxides with amidoximes) under reflux in anhydrous solvents like DMF or DMSO .
  • Step 2: Coupling the oxadiazole intermediate with the dihydropyrazolo-pyridinone core using catalysts such as Pd-based systems or base-mediated nucleophilic substitution .
  • Critical Parameters:
    • Temperature (70–120°C) and solvent polarity to minimize side reactions.
    • Purification via column chromatography (silica gel, eluents: ethyl acetate/hexane) or recrystallization .
  • Validation: Monitor reaction progress using TLC and confirm purity via HPLC (>95%) and 1H^1H/13C^{13}C NMR .

Basic: How is the molecular structure of this compound characterized experimentally?

Answer:
A combination of spectroscopic and crystallographic methods is employed:

  • Spectroscopy:
    • 1H^1H NMR (δ 7.2–8.1 ppm for aromatic protons) and 13C^{13}C NMR (δ 160–170 ppm for oxadiazole carbons) .
    • IR spectroscopy (C=O stretch at ~1680 cm1^{-1}, oxadiazole ring vibrations at ~1540 cm1^{-1}) .
  • X-ray Crystallography:
    • Single-crystal diffraction (Mo-Kα radiation) to determine bond lengths (e.g., C–N: 1.32–1.38 Å) and dihedral angles between aromatic rings .
    • Refinement using SHELX software (R-factor < 0.05) .

Advanced: What strategies are used to resolve contradictions in reported biological activities of structurally analogous compounds?

Answer:
Discrepancies in IC50_{50} values or mechanisms are addressed by:

  • Standardizing Assays: Use identical cell lines (e.g., A549 for anticancer studies) and controls to eliminate variability .
  • Structural Validation: Confirm compound identity and purity via LC-MS and elemental analysis to rule out impurities .
  • Computational Modeling: Compare molecular docking results (e.g., Autodock Vina) with experimental data to validate target interactions (e.g., kinase or COX-2 binding) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:
SAR analysis focuses on:

  • Oxadiazole Modifications: Introducing electron-withdrawing groups (e.g., -NO2_2) at the 3,4-dimethoxyphenyl moiety to enhance binding to hydrophobic enzyme pockets .
  • Pyrazolo-Pyridinone Core: Substituting the dihydro ring with methyl or ethyl groups to improve metabolic stability .
  • Bioactivity Testing:
    • Evaluate derivatives against panels of cancer cell lines (e.g., MCF-7, HepG2) and bacterial strains (e.g., S. aureus) .
    • Correlate substituent effects with IC50_{50} trends using multivariate regression analysis .

Basic: What analytical techniques are critical for validating the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Studies:
    • Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .
  • Analytical Methods:
    • HPLC-PDA to detect degradation products (e.g., hydrolyzed oxadiazole).
    • Mass spectrometry (HRMS) to identify oxidation byproducts .
  • Recommendations: Store in amber vials at –20°C under inert atmosphere (N2_2) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use software like Schrödinger Suite or GROMACS to simulate binding to targets (e.g., EGFR kinase) .
  • Pharmacophore Mapping: Identify critical interaction sites (e.g., hydrogen bonds with oxadiazole nitrogen) .
  • MD Simulations: Assess binding stability over 100-ns trajectories to prioritize derivatives for synthesis .

Basic: What are the common challenges in scaling up the synthesis from milligram to gram quantities?

Answer:

  • Reaction Scaling:
    • Maintain exothermic control (e.g., slow addition of reagents) to prevent decomposition .
  • Purification: Replace column chromatography with recrystallization or centrifugal partition chromatography for cost efficiency .
  • Yield Optimization: Adjust stoichiometry (e.g., 1.2 eq. of coupling agents) and solvent volume-to-mass ratios .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitutions?

Answer:

  • Electronic Effects: The electron-deficient oxadiazole ring directs nucleophilic attacks to the C-5 position, confirmed by DFT calculations (HOMO/LUMO analysis) .
  • Steric Hindrance: Bulky substituents on the pyrazolo-pyridinone core reduce reaction rates, quantified via Hammett plots .

Basic: What protocols ensure reproducibility in biological assays for this compound?

Answer:

  • Cell Culture: Use authenticated cell lines (ATCC) with passage numbers <20 .
  • Dose-Response Curves: Test 6–8 concentrations in triplicate, normalized to vehicle controls .
  • Data Reporting: Include IC50_{50}, Hill slopes, and statistical significance (p < 0.05 via ANOVA) .

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